molecular formula C29H29FN4O2 B2921858 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide CAS No. 943100-69-4

2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2921858
CAS No.: 943100-69-4
M. Wt: 484.575
InChI Key: NGSQFTUXNKHTEG-UHFFFAOYSA-N
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Description

2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide represents a sophisticated small molecule research compound featuring a unique molecular architecture that combines several pharmaceutically relevant motifs. This complex molecule contains a benzodiazole (benzimidazole) core structure, which is known to serve as a privileged scaffold in medicinal chemistry due to its versatile interactions with biological targets . The compound further incorporates a 5-oxopyrrolidin-3-yl moiety, a lactam-containing structure that may contribute to specific binding interactions through hydrogen bonding and dipole moments. The presence of a 4-fluorophenylmethyl substitution at the pyrrolidine ring enhances potential membrane permeability and target affinity, a strategy commonly employed in drug discovery to optimize pharmacokinetic properties . The molecular structure is completed with an N-phenyl-N-(propan-2-yl)acetamide side chain, which introduces significant steric bulk and may influence receptor selectivity patterns. From a research perspective, this compound demonstrates particular value in neuroscience and oncology screening studies, where benzodiazole-containing molecules have shown activity at various enzymatic targets and receptor systems. The strategic incorporation of fluorine at the para-position of the phenyl ring represents a common bioisostere that can enhance metabolic stability and binding affinity through electronic effects . Researchers are investigating this compound primarily as a potential modulator of protein-protein interactions and enzymatic function, with preliminary studies suggesting activity in cellular models of inflammation and proliferation. The complex stereochemistry of the molecule, particularly at the pyrrolidin-3-yl position, may confer selective interactions with chiral binding pockets in biological targets. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human consumption or in vivo administration outside of approved laboratory research settings. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and proper ventilation systems. The compound is supplied with comprehensive analytical documentation including HPLC purity certification (>95%) and structural verification by NMR and mass spectrometry. Storage recommendations include maintenance at -20°C under desiccating conditions to ensure long-term stability.

Properties

IUPAC Name

2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O2/c1-20(2)34(24-8-4-3-5-9-24)28(36)19-33-26-11-7-6-10-25(26)31-29(33)22-16-27(35)32(18-22)17-21-12-14-23(30)15-13-21/h3-15,20,22H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSQFTUXNKHTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and related analogs:

Compound Name & ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Bioactivity Key Analytical Data (NMR/MS)
Target Compound 1H-1,3-benzodiazol + pyrrolidinone 4-fluorophenylmethyl, N-phenyl-N-(isopropyl)acetamide ~500 (estimated) Hypothesized kinase inhibitor Distinct benzodiazol aromatic signals (δ 7.5–8.5 ppm in 1H-NMR); pyrrolidinone carbonyl at ~170 ppm in 13C-NMR
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole Chlorophenyl, chloroacetamide ~300 Insecticide derivatives Chlorine substituents cause downfield shifts in aromatic 1H-NMR (δ 7.8–8.2 ppm)
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide () Pyrazolo[3,4-d]pyrimidinone 4-fluorophenyl, methyl-pyrazole ~450 Unspecified Pyrimidinone carbonyl at ~165 ppm in 13C-NMR; fluorophenyl signals at δ 7.1–7.4 ppm
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide () Pyrazolo[4,3-d]pyrimidinone Sulfanyl bridge, furylmethyl, 4-fluorobenzyl ~500 Enzyme inhibition (hypothetical) Sulfur-linked fragmentation in MS (m/z ~105); furylmethyl protons at δ 6.3–6.7 ppm
2-(5-{[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide () Thiazolidinone Fluorophenyl-pyrrole, 4-methylphenyl ~463 Antidiabetic (hypothetical) Thiazolidinone carbonyl at ~175 ppm in 13C-NMR; pyrrole C-H signals at δ 6.0–6.5 ppm

Key Findings from Comparative Analysis:

Structural Diversity in Core Motifs: The target compound’s benzodiazol-pyrrolidinone hybrid distinguishes it from pyrazole (), pyrazolopyrimidinone (), and thiazolidinone () cores. These differences influence solubility, metabolic stability, and target selectivity.

Impact of Fluorine Substituents :

  • The 4-fluorophenylmethyl group in the target compound may enhance binding affinity through hydrophobic and dipole interactions, a feature shared with and but absent in chlorophenyl analogs () .

Analytical Differentiation: NMR: The benzodiazol core produces distinct aromatic multiplet patterns (δ 7.5–8.5 ppm), while pyrrolidinone carbonyls (~170 ppm) differ from pyrimidinone (~165 ppm) or thiazolidinone (~175 ppm) signals . MS/MS Fragmentation: The target’s larger molecular weight and benzodiazol-pyrrolidinone linkage would yield unique fragmentation pathways compared to smaller pyrazole or thiazolidinone derivatives, as inferred from molecular networking principles () .

Biological Activity

The compound 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising multiple functional groups, including a pyrrolidine ring and a benzodiazole moiety, which are known to influence its biological interactions. The presence of the 4-fluorophenyl group is particularly significant as it may enhance the compound's binding affinity to specific biological targets.

Property Details
Molecular Formula C23H24FN3O3
Molecular Weight 405.45 g/mol
IUPAC Name This compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other derivatives of benzodiazoles and pyrrolidines. This inhibition can lead to alterations in metabolic pathways.
  • Receptor Modulation : It is likely that the compound interacts with various receptors in the central nervous system, potentially influencing neurotransmitter activity.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties, indicating potential applications in treating infections.

In Vitro Studies

Research has indicated that compounds with structural similarities to this benzodiazole derivative exhibit significant biological activities:

  • Antibacterial Activity : Compounds in this class have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Case Studies

Several case studies highlight the biological potential of compounds similar to this compound:

  • Synthesis and Evaluation : A series of synthesized 5-{1-[4-chlorophenyl)sulfonyl]piperidin derivatives were evaluated for their biological activity, showing promising results against various bacterial strains and as enzyme inhibitors .
  • Anticonvulsant Screening : A study involving new oxadiazole derivatives demonstrated significant anticonvulsant activity in PTZ and MES models, suggesting similar mechanisms may be applicable to the compound .

Q & A

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

To resolve the crystal structure, employ X-ray diffraction followed by refinement using the SHELX system (e.g., SHELXL for small-molecule refinement). SHELXL is robust for handling high-resolution data and twinned crystals, even for complex heterocyclic systems. Challenges like poor electron density in the pyrrolidin-5-one or benzodiazolyl regions can be addressed by iterative refinement cycles and constraints for disordered groups. Validate the final model using R-factor metrics and residual density maps .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

Refer to standardized safety guidelines for acetamide derivatives:

  • Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention.
  • Skin contact : Wash immediately with soap/water; remove contaminated clothing.
  • Synthesis : Avoid open flames due to potential release of toxic gases (e.g., NOx from nitro intermediates). Always consult safety data sheets (SDS) for structurally similar compounds (e.g., phenoxyacetamides) for hazard benchmarking .

Q. What synthetic routes are feasible for introducing the 4-fluorophenylmethyl-pyrrolidinone moiety?

A two-step approach is recommended:

  • Step 1 : Couple 4-fluorobenzylamine with a γ-keto ester via reductive amination (NaBH3CN, MeOH, 0°C to RT).
  • Step 2 : Cyclize the intermediate under acidic conditions (HCl/EtOH, reflux) to form the pyrrolidin-5-one core. Monitor reaction progress via TLC (CH2Cl2:MeOH 9:1) and optimize yields using Design of Experiments (DoE) to vary temperature, solvent, and catalyst .

Advanced Research Questions

Q. How can statistical modeling improve the synthesis yield of this compound in flow-chemistry systems?

Apply Response Surface Methodology (RSM) to optimize continuous-flow synthesis. Key variables include:

VariableRange TestedOptimal Value
Residence time2–10 min6 min
Temperature80–120°C100°C
Catalyst loading1–5 mol%3 mol%

Use a central composite design to model interactions and identify maxima. Validate predictions with three replicate runs (RSD <5%) .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be reconciled for this compound?

Discrepancies often arise from metabolic instability or poor solubility. Conduct:

  • Metabolic profiling : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation of the benzodiazolyl group).
  • Solubility enhancement : Test co-crystallization with sulfonic acids (e.g., 2-naphthalenesulfonic acid) or PEG-based formulations. Cross-validate results using molecular dynamics simulations to predict binding affinity changes .

Q. What strategies resolve ambiguities in NMR assignments for the propan-2-yl acetamide group?

Use advanced 2D NMR techniques:

  • HSQC : Correlate NH protons (δ 8.2–8.5 ppm) with adjacent carbons.
  • NOESY : Identify spatial proximity between the isopropyl group and benzodiazolyl protons. For overlapping signals, employ variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange and split resonances .

Q. How can computational methods predict the compound’s polymorphic forms?

Use density functional theory (DFT) to compare lattice energies of potential polymorphs. Pair with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O hydrogen bonds). Validate predictions via powder XRD and DSC. For example:

PolymorphΔG (kcal/mol)Dominant Interaction
Form I−25.7C–H···O (2.8 Å)
Form II−23.9π-π stacking

Prioritize Form I for stability studies .

Methodological Notes

  • Structural Refinement : SHELX workflows are critical for resolving disorder in the 4-fluorophenylmethyl group .
  • Synthetic Optimization : Flow-chemistry systems reduce side reactions (e.g., epimerization) compared to batch processes .
  • Data Contradictions : Always cross-validate in vitro findings with pharmacokinetic profiling to account for metabolic factors .

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